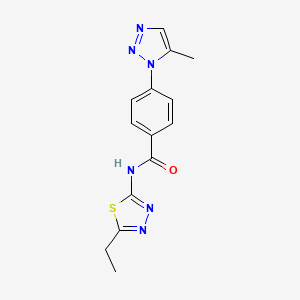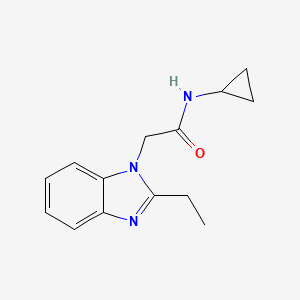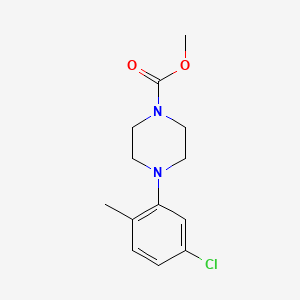
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Descripción general
Descripción
The compound belongs to a class of molecules that typically combine the chemical frameworks of thiadiazole and triazole with a benzamide moiety. Such structures are known for their biological properties and have been the subject of various synthetic and analytical studies.
Synthesis Analysis
- Microwave-assisted synthesis techniques have been employed for creating similar compounds, notably those containing thiadiazole scaffolds and benzamide groups. The process is often solvent-free and efficient, utilizing microwave irradiation to facilitate the reaction (Tiwari et al., 2017).
Molecular Structure Analysis
- The molecular structure of compounds in this class has been elucidated using various spectroscopic methods, including IR, NMR, and mass spectral studies. These techniques confirm the arrangement of atoms and the presence of key functional groups in the molecule.
Chemical Reactions and Properties
- Compounds with a thiadiazole-benzamide structure have shown reactivity towards various nucleophiles, leading to the formation of novel heterocyclic compounds. Their reactivity is a crucial aspect of their chemical behavior and potential applications (Patel, Patel, & Shah, 2015).
Physical Properties Analysis
- The physical properties of such compounds, including solubility, melting point, and stability, are typically influenced by their molecular structure. The presence of specific functional groups can significantly impact these properties.
Chemical Properties Analysis
- These compounds often exhibit interesting biological activities. For example, certain derivatives have shown promising anticancer activity against various human cancer cell lines. Their chemical properties, such as reactivity and bonding patterns, play a vital role in their biological interactions (Tiwari et al., 2017).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-3-12-17-18-14(22-12)16-13(21)10-4-6-11(7-5-10)20-9(2)8-15-19-20/h4-8H,3H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOCQEUNXVKSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4673736.png)
![1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4673742.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4673750.png)

![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)
![methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4673786.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4673793.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4673794.png)
![3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B4673796.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673813.png)

